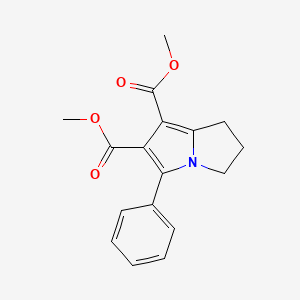

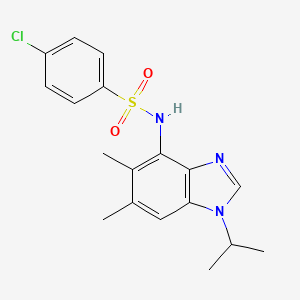

![molecular formula C14H14ClN3O3 B2387505 4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875158-96-6](/img/structure/B2387505.png)

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It belongs to the class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds widely distributed in nature . Pyrimidine derivatives have been studied extensively due to their biological and pharmacological activities .

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

Research has focused on the crystallization and structural analysis of related chemical compounds, providing insights into their molecular interactions. For example, studies on racemic compounds and dimethylformamide solvates highlight the importance of hydrogen bonding and molecular arrangement in solid-state chemistry (Low et al., 2004).

Photoluminescent Conjugated Polymers

The development of π-conjugated polymers and copolymers incorporating similar pyrrolo[3,4-c]pyrrole units demonstrates the potential for electronic applications, attributed to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Chemosensor Development

Research into chromeno[d]pyrimidine-2,5-dione/thione derivatives has explored their application as chemosensors for metal ions, showing significant sensitivity towards Hg2+ ions. This work underlines the functional versatility of pyrimidine derivatives in environmental and analytical chemistry (Jamasbi et al., 2021).

Synthesis of Heterocyclic Compounds

Numerous studies have detailed the synthesis of novel heterocyclic compounds using pyrimidine derivatives as starting materials. These compounds have potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. For instance, the synthesis of 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives showcases the adaptability of pyrimidine chemistry in generating structurally diverse heterocycles (Volovenko et al., 2002).

Direcciones Futuras

The future directions for the study of “4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” could include further exploration of its synthesis, characterization, and biological activity. Given the biological activity of similar pyrimidine derivatives, it may also be worthwhile to investigate its potential as a therapeutic agent .

Mecanismo De Acción

Target of Action

The compound, also known as 4-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets the Src family of protein tyrosine kinases . This family includes proteins such as Lck, Hck, Fyn, and Src . These kinases play crucial roles in cellular signaling, particularly in pathways related to cell growth, differentiation, and survival .

Mode of Action

The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process . This results in the disruption of the signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of the Src family of protein tyrosine kinases by the compound affects various biochemical pathways. These kinases are involved in multiple signaling pathways, including those related to cell growth, differentiation, and survival . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to effects such as slowed cell growth or induced cell death .

Pharmacokinetics

The compound is soluble in DMSO at a concentration of 25 mg/mL . This suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the disruption of signaling pathways involving the Src family of protein tyrosine kinases . This can lead to various cellular effects, depending on the specific pathways disrupted. For example, it could potentially slow cell growth or induce cell death .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, its solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability may be affected by factors such as temperature and pH

Propiedades

IUPAC Name |

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c15-9-4-2-1-3-8(9)12-11-10(16-14(21)17-12)7-18(5-6-19)13(11)20/h1-4,12,19H,5-7H2,(H2,16,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOXYCCJQWQGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)

![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)

methanone](/img/structure/B2387430.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)